molecular formula C13H12N2O4 B11060195 dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate

dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11060195
M. Wt: 260.24 g/mol
InChI Key: VABYYEHSSHPDRI-UHFFFAOYSA-N
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Description

Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate is an organic compound with the molecular formula C13H12N2O4. It belongs to the class of pyrazole derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by a pyrazole ring substituted with a phenyl group and two ester groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

    Substitution: The phenyl group and ester groups can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate can be compared with other pyrazole derivatives such as:

  • Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate
  • Dimethyl 1-(2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate
  • Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate

These compounds share a similar pyrazole core but differ in the substituents attached to the phenyl ring. The unique combination of substituents in this compound imparts specific chemical and biological properties, making it distinct from its analogs.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

dimethyl 1-phenylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C13H12N2O4/c1-18-12(16)10-8-15(9-6-4-3-5-7-9)14-11(10)13(17)19-2/h3-8H,1-2H3

InChI Key

VABYYEHSSHPDRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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